

1,4-Benzenedimethanol CAS number and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1,4-Benzenedimethanol*

Cat. No.: *B118111*

[Get Quote](#)

An In-depth Technical Guide to **1,4-Benzenedimethanol**: Properties, Synthesis, and Applications

Introduction

1,4-Benzenedimethanol, a key organic synthesis intermediate, is a versatile building block primarily utilized in the field of polymer chemistry. Its rigid aromatic core and reactive primary alcohol functionalities make it an ideal monomer for the synthesis of a variety of polymers with enhanced thermal and mechanical properties. This technical guide provides a comprehensive overview of **1,4-Benzenedimethanol**, including its chemical and physical properties, detailed experimental protocols for its use in polymerization, and its significant applications in materials science.

Chemical and Physical Properties

The fundamental properties of **1,4-Benzenedimethanol** are summarized in the tables below, providing a quick reference for researchers.

General and Physical Properties

Property	Value	Reference
CAS Number	589-29-7	[1] [2] [3] [4]
Molecular Formula	C ₈ H ₁₀ O ₂	[2] [3] [4]
Molecular Weight	138.16 g/mol	[3] [4]
Appearance	White crystalline powder or needles	[1] [5]
Melting Point	114-118 °C	[1] [2] [6]
Boiling Point	138-143 °C at 1 mmHg	[1] [6]
Density	1.2 ± 0.1 g/cm ³	[2]
Flash Point	151.3 ± 16.9 °C	[2]
Vapor Pressure	0.000282 mmHg at 25°C	[1]

Solubility and Safety Information

Property	Value	Reference
Water Solubility	Soluble	[5] [7]
Other Solubilities	Soluble in methanol, ether, and toluene.	[1] [5] [8]
Incompatibilities	Acids, acid chlorides, acid anhydrides, and oxidizing agents.	[8]
Safety	Harmful if swallowed or inhaled. Avoid contact with skin and eyes.	[1]

Applications in Polymer Synthesis

1,4-Benzenedimethanol serves as a critical monomer in the synthesis of various polymers, imparting rigidity and thermal stability to the polymer backbone.

Polyester Synthesis

A significant application of **1,4-Benzenedimethanol** is in the production of polyesters through polycondensation reactions. For instance, it is used to synthesize poly(1,4-benzenedimethylene phthalate) and to modify the properties of biodegradable polymers like poly(butylene adipate-co-terephthalate) (PBAT). The introduction of **1,4-Benzenedimethanol** into the PBAT molecular chain via melt polycondensation results in copolymers (PBPAT) with enhanced tensile strength, elastic modulus, and crystallinity.

Other Polymeric Materials

1,4-Benzenedimethanol is also utilized in the preparation of:

- Poly(6-methyl- ϵ -caprolactone): A key intermediate for polylactide-based thermoplastic elastomers.
- Hyper-cross-linked Polymers (HCP-BDM): Synthesized via Friedel-Crafts alkylation.
- Soluble Polyphenylenes: An important class of polymers with applications in advanced materials.^{[6][8]}
- Polydimethylsiloxane-urea-urethane copolymers: Where it acts as a chain extender.

Experimental Protocols

Detailed methodologies for key polymerization processes involving **1,4-Benzenedimethanol** are provided below.

Protocol 1: Synthesis of PBPAT Copolymers via Melt Polycondensation

This protocol describes the modification of poly(butylene adipate-co-terephthalate) (PBAT) with **1,4-Benzenedimethanol** (PXG) to produce PBPAT copolymers.

Materials:

- **1,4-Benzenedimethanol** (PXG)

- Poly(butylene terephthalate) (PBAT)
- Catalyst (e.g., tetrabutyl titanate)

Procedure:

- Charge the reactor with the calculated amounts of PBAT and PXG monomers.
- Add the catalyst to the mixture.
- Purge the reactor with an inert gas (e.g., nitrogen) and heat the mixture to the desired reaction temperature to initiate melt polycondensation.
- Maintain the reaction under vacuum to facilitate the removal of byproducts (e.g., water, ethylene glycol).
- Continue the reaction until the desired molecular weight is achieved, which can be monitored by measuring the melt viscosity.
- Extrude the resulting PBPAT copolyester from the reactor.

Characterization: The structure and properties of the synthesized PBPAT can be characterized using Fourier transform infrared spectroscopy (FTIR), nuclear magnetic resonance ($^1\text{H-NMR}$), gel permeation chromatography (GPC), X-ray diffraction (XRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA).

Protocol 2: Synthesis of Soluble Poly(p-phenylene methylene) via Acid-Catalyzed Polymerization

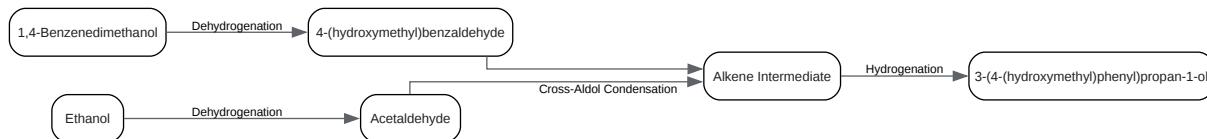
While not directly using **1,4-benzenedimethanol** as a monomer, this related protocol for synthesizing a soluble polyphenylene provides insight into the synthesis of this class of polymers. This method utilizes the acid-catalyzed polymerization of tribenzylborate.

Materials:

- Tribenzylborate (TBB)
- Dichloromethane (CH_2Cl_2)

- Phosphorus pentoxide (P_2O_5)
- Sulfuric acid (96%)
- Tetrahydrofuran (THF)

Procedure:

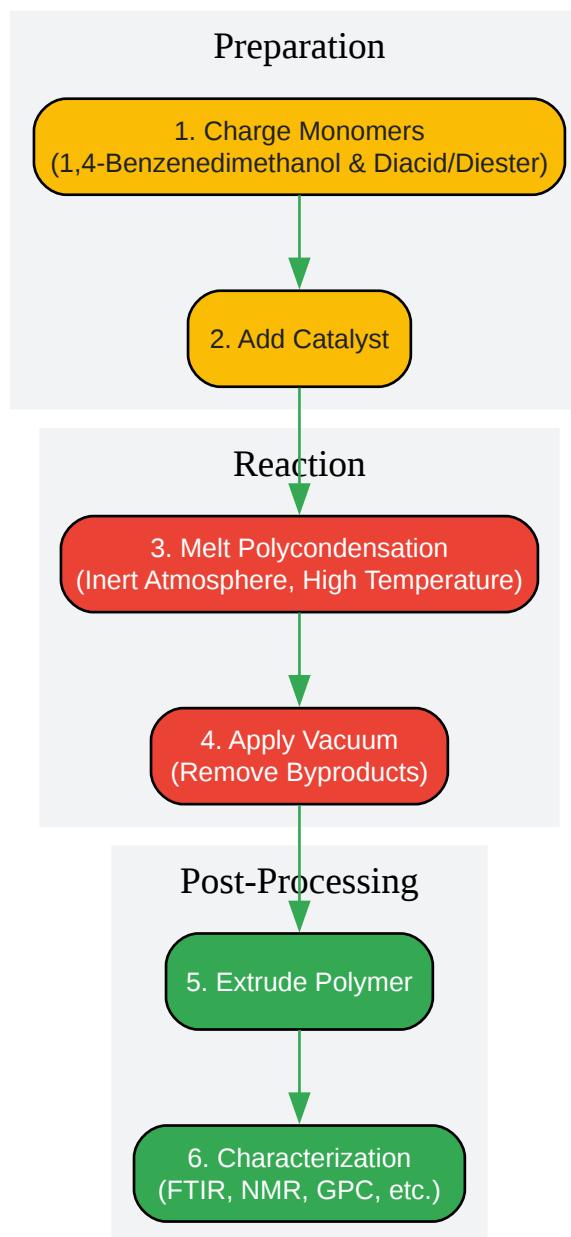

- Prepare a solution of TBB and P_2O_5 in CH_2Cl_2 in a flask placed in an ice bath.
- Add sulfuric acid dropwise to the vigorously stirred mixture.
- Stir the mixture for 1 hour at 0 °C, then continue stirring for 24 hours at room temperature. A noticeable increase in viscosity should be observed.
- Pour the reaction mixture into ice water.
- Separate the organic layer, wash it with a NaOH solution and then with water.
- Remove the solvent by rotary evaporation.
- Dissolve the residue in THF and precipitate it in a NaOH solution.
- Redissolve the crude product in THF and centrifuge to remove inorganic impurities.
- Reprecipitate the polymer in water, collect by filtration, and dry under vacuum.[\[9\]](#)

Reaction Pathways and Workflows

Visual representations of key processes involving **1,4-Benzenedimethanol** are provided below using Graphviz.

Guerbet Coupling of 1,4-Benzenedimethanol with Ethanol

A proposed pathway for the Guerbet coupling of **1,4-Benzenedimethanol** with ethanol to form higher diols. This reaction proceeds via a hydrogen-borrowing mechanism.[\[10\]](#)[\[11\]](#)



[Click to download full resolution via product page](#)

Caption: Proposed pathway for the Guerbet coupling of **1,4-Benzenedimethanol**.

Experimental Workflow: Polyester Synthesis

A generalized workflow for the synthesis of a polyester using **1,4-Benzenedimethanol**.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for polyester synthesis.

Conclusion

1,4-Benzenedimethanol is a valuable chemical intermediate with significant applications in polymer science. Its unique structure allows for the synthesis of a wide range of polymeric materials with desirable properties such as high thermal stability and mechanical strength.

While its direct application in drug development is not well-documented, its role as a building block for advanced materials, some of which could have biomedical applications, is an area of ongoing research. The experimental protocols and reaction pathways detailed in this guide provide a solid foundation for researchers and scientists working with this versatile compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,4-Benzenedimethanol | 589-29-7 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 1,4-Benzenedimethanol | C8H10O2 | CID 11506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 1,4-Benzenedimethanol, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. calpaclab.com [calpaclab.com]
- 8. benchchem.com [benchchem.com]
- 9. web.itu.edu.tr [web.itu.edu.tr]
- 10. Transformation of PET-derived 1,4-benzenedimethanol to make useful alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [1,4-Benzenedimethanol CAS number and properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b118111#1-4-benzenedimethanol-cas-number-and-properties\]](https://www.benchchem.com/product/b118111#1-4-benzenedimethanol-cas-number-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com